molecular formula C12H21N5 B610769 Seliforant CAS No. 1164115-89-2

Seliforant

Cat. No. B610769
M. Wt: 235.34
InChI Key: QRBVUFXEMHNIDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Seliforant is a selective histamine H4 receptor antagonist.

Scientific Research Applications

Virtual Target Construction for Discovery of Human Histamine H4 Receptor Ligands

A 2022 study by Nugraha et al. employed a structure-based virtual screening (SBVS) approach to discover ligands for the human histamine receptor H4 (hHRH4). They constructed a virtual target by homology modeling of hHRH4, followed by molecular docking of seliforant to the homolog model. The study resulted in validated targets for SBVS protocol development, offering new possibilities for identifying hHRH4 ligands (Nugraha, Pranowo, Mudasir, & Istyastono, 2022).

properties

CAS RN

1164115-89-2

Product Name

Seliforant

Molecular Formula

C12H21N5

Molecular Weight

235.34

IUPAC Name

6-[3-(Methylamino)azetidin-1-yl]-2-(2-methylpropyl)pyrimidin-4-amine

InChI

InChI=1S/C12H21N5/c1-8(2)4-11-15-10(13)5-12(16-11)17-6-9(7-17)14-3/h5,8-9,14H,4,6-7H2,1-3H3,(H2,13,15,16)

InChI Key

QRBVUFXEMHNIDB-UHFFFAOYSA-N

SMILES

NC1=NC(CC(C)C)=NC(N2CC(NC)C2)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SENS111;  SENS 111;  SENS-111;  Seliforant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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